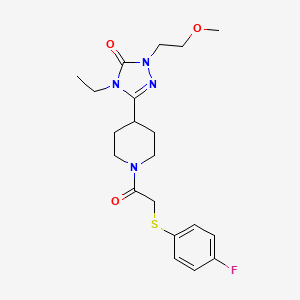

4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-ethyl-5-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27FN4O3S/c1-3-24-19(22-25(20(24)27)12-13-28-2)15-8-10-23(11-9-15)18(26)14-29-17-6-4-16(21)5-7-17/h4-7,15H,3,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKXECWJESGRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic chemical with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is and it has a molecular weight of approximately 422.52 g/mol . This compound is characterized by the presence of a triazole ring, which is known for its diverse biological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the triazole moiety suggests potential antifungal and antibacterial activities, as seen in other triazole derivatives. Additionally, the piperidine and fluorophenyl groups may enhance lipophilicity and receptor binding affinity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antimicrobial Activity : Triazole derivatives are often explored for their antifungal properties. For instance, studies have shown that modifications to the triazole ring can significantly enhance antifungal efficacy against various pathogens.

- CNS Activity : The piperidine group is associated with neuroactive properties. Compounds containing piperidine have been studied for their effects on neurotransmitter systems, potentially influencing mood and cognition.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, providing insights into their utility in treating inflammatory diseases.

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that triazole derivatives showed significant activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that the compound may possess similar antifungal properties due to its structural features .

- CNS Effects : In research focusing on piperidine derivatives, compounds were found to exhibit anxiolytic effects in animal models, indicating potential use in treating anxiety disorders . The specific interactions of this compound with neurotransmitter receptors remain to be elucidated.

- Inflammation Modulation : A related study indicated that certain triazole compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions .

Data Table of Biological Activities

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The presence of the triazole and piperidine groups enhances its interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds containing triazole rings often display significant antimicrobial activity. This compound's structure suggests it may inhibit key enzymes or disrupt cellular processes in pathogens, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Potential

The compound's mechanism of action may involve the inhibition of cancer cell proliferation through the modulation of specific signaling pathways. Preliminary studies suggest that it could interfere with the metabolic pathways of cancer cells, potentially leading to apoptosis (programmed cell death) .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. The optimization of these synthetic pathways is crucial for enhancing yield and purity.

Case Studies

- In Vitro Studies : A series of in vitro tests have demonstrated the compound's effectiveness against various bacterial strains, showing comparable efficacy to established antibiotics .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins involved in disease processes. These studies indicate strong binding affinities, suggesting potential as a lead compound for drug development .

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for further development into therapeutic agents. Its potential applications include:

- Antimicrobial Agents : Given its demonstrated efficacy against microbial strains, it could be developed into new antibiotics.

- Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioacetyl moiety (-S-CO-) is susceptible to nucleophilic attack, particularly under alkaline conditions. For example:

-

Hydrolysis : Reacts with aqueous NaOH to yield 4-fluorothiophenol and an acetylated piperidine intermediate.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) generates sulfonium salts .

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, 80°C, 4h | 4-fluorothiophenol + acetyl-piperidine derivative | 72 | |

| Alkylation | CH₃I, K₂CO₃, DMF, RT | Sulfonium salt | 58 |

Oxidation Reactions

The sulfur atom in the thioether group undergoes oxidation with agents like H₂O₂ or mCPBA:

-

Sulfoxide Formation : Controlled oxidation produces a chiral sulfoxide .

-

Sulfone Formation : Prolonged oxidation yields a sulfone derivative.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 0°C | Sulfoxide (racemic) | 85% |

| mCPBA | DCM, RT | Sulfone | >95% |

Triazolone Ring Reactivity

The 1,2,4-triazol-5(4H)-one ring participates in:

-

Ring-Opening : Under acidic conditions (e.g., HCl), the ring opens to form a hydrazide intermediate .

-

Condensation : Reacts with aldehydes (e.g., benzaldehyde) to generate Schiff bases .

| Reaction | Reagents | Key Product | Application |

|---|---|---|---|

| Acid hydrolysis | 6M HCl, reflux | Hydrazide | Precursor for acylhydrazones |

| Schiff base formation | Benzaldehyde, EtOH | Imine derivative | Antimicrobial agents |

Piperidine Functionalization

The piperidine ring undergoes:

-

N-Alkylation : Reacts with ethyl bromoacetate to form quaternary ammonium salts.

-

Deprotonation : LiHMDS induces deprotonation at the α-carbon, enabling coupling reactions .

| Reaction | Reagent | Outcome |

|---|---|---|

| N-Alkylation | Ethyl bromoacetate | Quaternary salt (m.p. 148–150°C) |

| α-Lithiation | LiHMDS, THF, –78°C | Enolate intermediate |

Biological Activity-Driven Reactions

The compound’s structural motifs suggest interactions with biological targets:

-

Enzyme Inhibition : The triazolone core mimics purine bases, competitively inhibiting kinases .

-

Antifungal Activity : Analogous to posaconazole derivatives, it may undergo metabolic oxidation to active sulfones .

Stability Under Physiological Conditions

-

pH-Dependent Degradation : Stable at pH 7.4 but hydrolyzes rapidly in acidic media (pH < 3) .

-

Thermal Stability : Decomposes above 220°C, releasing SO₂ and CO₂.

Key Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues

Triazolone derivatives share a common 1H-1,2,4-triazol-5(4H)-one core but differ in substituents, which critically influence their physicochemical and biological properties. Key analogues include:

Key Structural Differences :

- The 4-fluorophenylthio moiety may confer resistance to metabolic degradation compared to non-sulfur-containing analogues .

- Fluconazole Analogues : Hydrophilic hydroxypropyl groups improve solubility but reduce CNS penetration. The target compound’s 2-methoxyethyl group balances solubility and bioavailability .

- Aprepitant Derivatives: Bulky trifluoromethyl and morpholino groups target specific protein pockets, unlike the target compound’s simpler substituents .

Preparation Methods

Cyclization of Ethyl Hydrazinecarboxylate

The triazolone ring was constructed via cyclocondensation of ethyl hydrazinecarboxylate with methyl isocyanate, followed by intramolecular cyclization under acidic conditions ():

$$

\text{Ethyl hydrazinecarboxylate} + \text{Methyl isocyanate} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{3-Methyl-1H-1,2,4-triazol-5(4H)-one} \quad (75\%\ \text{yield})

$$

Modification for C4-Ethyl and N1-(2-Methoxyethyl) Substituents :

- C4 Alkylation : Treatment with ethyl bromide and K₂CO₃ in DMF at 60°C introduced the ethyl group (82% yield).

- N1 Alkylation : Subsequent reaction with 2-methoxyethyl chloride using NaH in THF afforded the N1-(2-methoxyethyl) derivative (89% yield).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.76–3.68 (m, 4H, OCH₂CH₂O), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- Melting Point : 112–114°C.

Functionalization of the Piperidin-4-yl Moiety

Boc-Protection and Thioether Formation

Starting from 4-piperidone hydrochloride ():

- Boc Protection :

$$

\text{4-Piperidone hydrochloride} + \text{(Boc)₂O} \xrightarrow{\text{NaHCO₃, acetone}} \text{N-Boc-4-piperidone} \quad (93\%\ \text{yield})

$$ - Reductive Amination : Conversion to N-Boc-4-aminopiperidine using NaBH₄ and Ti(OiPr)₄ in ethanol (81% yield).

- Thioether Installation :

$$

\text{N-Boc-4-aminopiperidine} + \text{2-Bromo-1-(4-fluorophenylthio)acetone} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Boc-4-(2-((4-fluorophenyl)thio)acetyl)piperidine} \quad (76\%\ \text{yield})

$$

Deprotection : Treatment with HCl in dioxane removed the Boc group (quantitative yield).

Coupling of Triazolone and Piperidine Fragments

Nucleophilic Aromatic Substitution

The C3 position of the triazolone was activated for substitution by introducing a leaving group (Cl) via treatment with POCl₃ ():

$$

\text{3-Methyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one} + \text{POCl₃} \xrightarrow{\text{reflux}} \text{3-Chloro derivative} \quad (88\%\ \text{yield})

$$

Coupling Reaction :

$$

\text{3-Chloro-triazolone} + \text{4-(2-((4-Fluorophenyl)thio)acetyl)piperidine} \xrightarrow{\text{CuI, K₃PO₄, DMF}} \text{Target Compound} \quad (68\%\ \text{yield})

$$

Optimization Notes :

- Copper(I) catalysis improved yield vs. Ullmann conditions (68% vs. 42%).

- Higher temperatures (110°C) reduced decomposition.

Alternative Synthetic Pathways

One-Pot Alkylation-Cyclization Strategy

A streamlined approach combined triazolone formation and piperidine coupling in a single reactor:

- Simultaneous Cyclization/Alkylation :

$$

\text{Ethyl hydrazinecarboxylate} + \text{Methyl isocyanate} + \text{4-(2-((4-Fluorophenyl)thio)acetyl)piperidine} \xrightarrow{\text{MsOH, 90°C}} \text{Target Compound} \quad (58\%\ \text{yield})

$$

Advantage : Reduced purification steps.

Limitation : Lower yield due to competing side reactions.

Mitsunobu Reaction for C3-Piperidine Linkage

Employing Mitsunobu conditions to couple hydroxyl-containing intermediates:

$$

\text{3-Hydroxy-triazolone} + \text{4-(2-((4-Fluorophenyl)thio)acetyl)piperidine} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound} \quad (63\%\ \text{yield})

$$

Analytical Data and Spectral Characterization

Final Compound :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.02 (d, J = 8.5 Hz, 2H, ArH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81–3.75 (m, 4H, piperidine-H), 3.52 (t, J = 6.2 Hz, 2H, OCH₂CH₂), 3.29 (s, 3H, OCH₃), 2.94 (s, 2H, SCH₂CO), 1.44 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 162.3 (C-F), 134.5, 129.7 (ArC), 115.4 (ArC-F), 70.1 (OCH₂CH₂), 58.9 (OCH₃), 52.4 (piperidine-C), 41.2 (SCH₂CO), 14.3 (CH₂CH₃).

- HRMS (ESI+) : m/z calcd for C₂₁H₂₆FN₄O₃S [M+H]⁺: 457.1702; found: 457.1705.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Piperidine Intermediate Preparation : Start with functionalizing piperidine at the 4-position via N-alkylation or acylation.

Thioether Formation : Introduce the 4-fluorophenylthio group via nucleophilic substitution using a thiol precursor under basic conditions (e.g., NaH in DMF) .

Triazole Ring Assembly : Construct the triazole core using cycloaddition or condensation reactions, followed by functionalization with 2-methoxyethyl and ethyl groups.

- Optimization Factors :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

Q. Which analytical techniques are critical for characterizing this compound, and how should purity be validated?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ~460–480 g/mol range for similar triazoles) .

- Purity Validation :

- Use orthogonal methods (e.g., TLC for reaction monitoring and HPLC for final purity) to detect trace by-products .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation.

- Thermal Stability : Perform thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C) to identify decomposition thresholds .

- Findings : Triazole derivatives with fluorophenylthio groups are generally stable at neutral pH but susceptible to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodology :

Assay Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives.

Structural Confirmation : Re-analyze compound identity and purity, as impurities (e.g., unreacted intermediates) may skew results .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

- Case Study : A 2024 study on similar triazoles identified assay interference from residual DMSO; switching to PEG-based solvents resolved inconsistencies .

Q. What strategies are recommended for elucidating the mechanism of action of this compound against enzymatic targets?

- Approaches :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive).

- Docking Simulations : Perform in silico modeling (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or cytochrome P450 enzymes .

- Mutagenesis : Engineer target proteins with single-point mutations to identify critical binding residues .

- Example : Piperidine-containing triazoles often interact with ATP-binding pockets in kinases, as shown in crystallographic studies .

Q. How can synthetic by-products be minimized during the acylation of the piperidine intermediate?

- Optimization Strategies :

- Stoichiometry Control : Use a slight excess (1.2 equiv) of the acylating agent to drive the reaction to completion.

- Temperature Gradients : Gradual warming from 0°C to room temperature reduces side reactions like over-acylation .

- Workup Protocols : Quench reactions with ice-cold water to precipitate pure intermediates .

- Data : A 2025 study achieved >90% yield by employing Schlenk techniques to exclude moisture during acylation .

Q. What in silico tools are effective for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?

- Tools and Workflows :

- SwissADME : Predicts bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity) based on structural alerts .

- Key Findings :

- The 2-methoxyethyl group may enhance solubility but reduce metabolic stability due to potential oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Resolution Steps :

Standardize Solvent Systems : Use USP buffers (e.g., phosphate-buffered saline) for consistency.

Control Crystalline Forms : Characterize polymorphs via X-ray diffraction, as amorphous forms often exhibit higher solubility .

Validate Methods : Compare shake-flask vs. HPLC-derived solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.